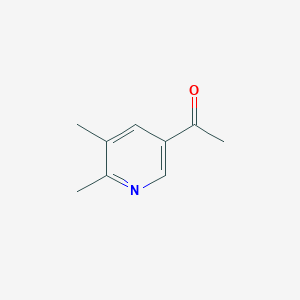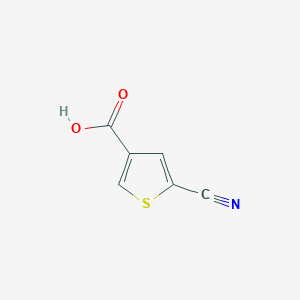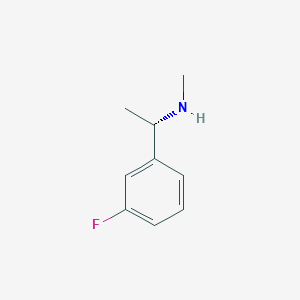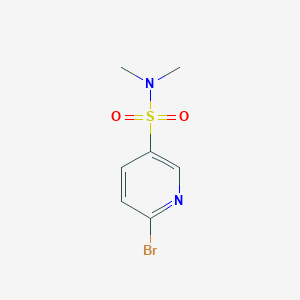
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Descripción general
Descripción
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide (2-CN-4FP-2MP) is an organic compound that has been studied extensively in recent years due to its potential application in a variety of scientific fields. This compound is a member of the arylcyanamides family, which is a class of compounds composed of a cyano group linked to an aromatic ring. 2-CN-4FP-2MP has been studied for its potential use in drug development, as a potential anti-cancer agent, and as a catalyst for chemical reactions. In
Aplicaciones Científicas De Investigación
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide has been studied extensively for its potential applications in a variety of scientific fields. One of the most promising applications of this compound is in drug development, as it has been found to have anti-cancer properties. Additionally, this compound has been studied as a potential catalyst for chemical reactions, as it has been found to be able to increase the efficiency of certain reactions. Furthermore, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide has been studied for its potential use in the synthesis of other compounds, as it has been found to be able to facilitate the synthesis of certain compounds.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide is not fully understood, however, it is believed that the cyano group of the compound is able to bind to certain molecules in the body, which can lead to a variety of effects. Specifically, the cyano group of the compound has been found to be able to bind to DNA molecules, which can lead to the inhibition of certain enzymes and the blocking of certain pathways in the body. Additionally, the cyano group of the compound has been found to bind to certain proteins, which can lead to the inhibition of certain enzymes and the blocking of certain pathways in the body.
Biochemical and Physiological Effects
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide has been found to have a variety of biochemical and physiological effects. Specifically, this compound has been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the growth of certain types of bacteria. Additionally, this compound has been found to have anti-inflammatory effects, as well as to have antioxidant effects. Furthermore, this compound has been found to have anti-fungal effects, as well as to have anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide in lab experiments has both advantages and limitations. One of the main advantages of using this compound in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has been found to be relatively stable and is not easily degraded. One of the main limitations of using this compound in lab experiments is that it can be toxic if used in large quantities. Furthermore, this compound can be difficult to handle and can be difficult to store.
Direcciones Futuras
The potential applications of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide are vast, and there are many potential future directions for research. One potential future direction for research is to further explore the potential use of this compound in drug development, as it has been found to have anti-cancer properties. Additionally, future research could explore the potential use of this compound as a catalyst for chemical reactions, as it has been found to be able to increase the efficiency of certain reactions. Furthermore, future research could explore the potential use of this compound in the synthesis of other compounds, as it has been found to be able to facilitate the synthesis of certain compounds. Finally, future research could explore the potential use of this compound in medical treatments, as it has been found to have a variety of biochemical and physiological effects.
Propiedades
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-9,13H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAXNEVLMSGNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)
![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)



![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)


![(6R,8S)-7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B3033840.png)
![4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B3033842.png)